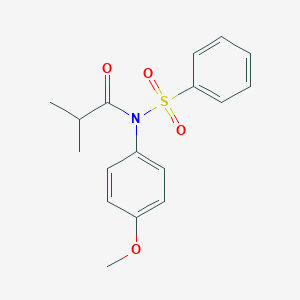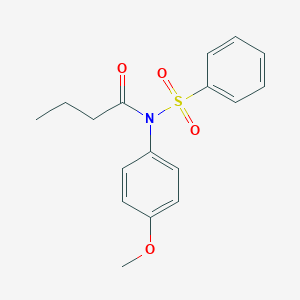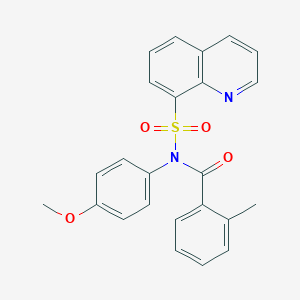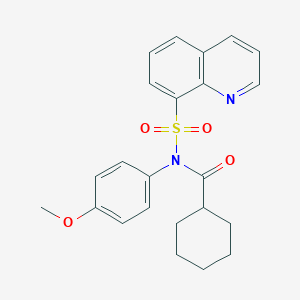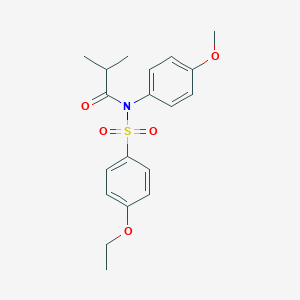![molecular formula C17H15BrF3NO3 B284123 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been shown to have potential therapeutic applications in cancer treatment and metabolic diseases.
Mecanismo De Acción
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the metabolism of glutamine. This leads to a decrease in the production of ATP, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to decrease the levels of glutamate, which is a neurotransmitter involved in a number of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize, and its mechanism of action is well understood. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide. One area of interest is in the development of more potent and selective inhibitors of glutaminase. Another area of research is in the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, there is also interest in exploring the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide can be synthesized through a multi-step process involving the reaction of 3-bromophenol with 2,4,5-trifluoroaniline to form an intermediate, which is then reacted with ethyl 2-bromoacetate to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in cancer treatment, where this compound has been shown to inhibit the growth of cancer cells by targeting glutaminase. This compound has also been studied for its potential use in metabolic diseases such as obesity and diabetes.
Propiedades
Fórmula molecular |
C17H15BrF3NO3 |
|---|---|
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide |
InChI |
InChI=1S/C17H15BrF3NO3/c1-2-24-10-16(23)22-14-8-11(17(19,20)21)6-7-15(14)25-13-5-3-4-12(18)9-13/h3-9H,2,10H2,1H3,(H,22,23) |
Clave InChI |
SBRQGMBGTRLZAX-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
SMILES canónico |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

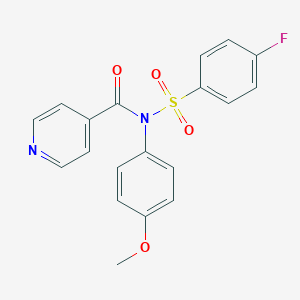

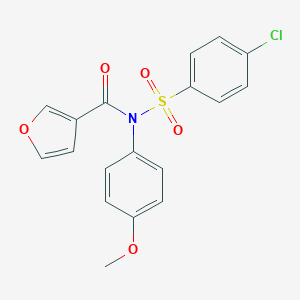
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
